2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine
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Overview
Description
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a methoxyphenylmethoxy group at the 6-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods typically involve the use of specific reaction conditions, such as temperature control and the presence of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sodium methoxide, dioxane, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium methoxide can lead to the formation of 2-chloro-4-methoxypyridine .
Scientific Research Applications
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions of pyridine derivatives with biological targetsIn industry, it can be used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects .
Comparison with Similar Compounds
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine can be compared with other similar compounds, such as 2-chloro-4-methoxypyridine and 4-methoxy-2(1H)-pyridone . These compounds share similar chemical structures but differ in the position and type of substituents on the pyridine ring. The presence of the methoxyphenylmethoxy group in this compound makes it unique and provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H14ClNO3/c1-17-11-5-3-10(4-6-11)9-19-14-8-12(18-2)7-13(15)16-14/h3-8H,9H2,1-2H3 |
InChI Key |
HJTPIIOMMYLRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC(=C2)OC)Cl |
Origin of Product |
United States |
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